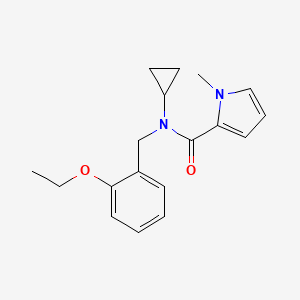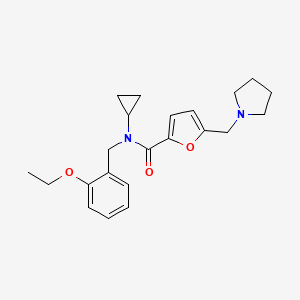
N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide (abbreviated as CP-544326) is a small molecule drug that has been developed for the treatment of various neurological disorders. It is a potent and selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs).
Wirkmechanismus
N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide acts as a competitive antagonist of the α4β2 subtype of nAChRs. These receptors are widely distributed in the brain and are involved in various physiological and pathological processes, including cognition, mood regulation, and addiction. By blocking these receptors, N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide can modulate the activity of various neurotransmitters, including dopamine, acetylcholine, and glutamate.
Biochemical and physiological effects:
N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce motor deficits, and modulate dopamine release in animal models of neurological disorders. It has also been shown to reduce nicotine self-administration in rats, suggesting its potential use as a smoking cessation aid.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is a highly selective and potent antagonist of the α4β2 subtype of nAChRs, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, it also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide. One potential direction is to further investigate its therapeutic potential in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential direction is to explore its potential use as a smoking cessation aid in clinical trials. Additionally, further research is needed to better understand the mechanisms underlying its effects on neurotransmitter systems and to develop more effective formulations for its administration.
Synthesemethoden
N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis starts with the reaction of 2-ethoxybenzaldehyde with cyclopropylamine to form N-cyclopropyl-2-ethoxybenzylamine. This intermediate is then reacted with methyl isocyanate to form N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-(2-ethoxybenzyl)-1-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as a smoking cessation aid.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[(2-ethoxyphenyl)methyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-22-17-9-5-4-7-14(17)13-20(15-10-11-15)18(21)16-8-6-12-19(16)2/h4-9,12,15H,3,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDELILCKOSQDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(C2CC2)C(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}methanamine](/img/structure/B5903175.png)
![4-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-6-methylquinolin-2(1H)-one](/img/structure/B5903181.png)
![N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide](/img/structure/B5903192.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-5-ethyl-N-(2-hydroxyethyl)isoxazole-3-carboxamide](/img/structure/B5903203.png)
![3-{[allyl(2-methylbenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903214.png)
![4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}benzonitrile](/img/structure/B5903218.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine](/img/structure/B5903226.png)
![N-cycloheptyl-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B5903236.png)
![N-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5903238.png)
![4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5903244.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-2H-tetrazol-2-yl)adamantan-1-amine](/img/structure/B5903254.png)
![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)

amino]butan-1-ol](/img/structure/B5903290.png)